1-(2-Methylprop-1-enyl)-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylprop-1-enyl)-2-nitrobenzene is an organic compound with a unique structure that includes a nitro group attached to a benzene ring and a methylprop-1-enyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-1-enyl)-2-nitrobenzene typically involves the nitration of 1-(2-Methylprop-1-enyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product, which is essential for its subsequent applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Methylprop-1-enyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents.
Addition: The double bond in the methylprop-1-enyl group can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Addition: Bromine in carbon tetrachloride.
Major Products Formed
Reduction: 1-(2-Methylprop-1-enyl)-2-aminobenzene.
Substitution: 1-(2-Methylprop-1-enyl)-2-methoxybenzene.
Addition: 1-(2-Bromo-2-methylpropyl)-2-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylprop-1-enyl)-2-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Methylprop-1-enyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methylprop-1-enyl group can also participate in binding interactions with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Methylprop-1-enyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-(2-Methylprop-1-enyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of a nitro group.
1-(2-Bromo-2-methylpropyl)-2-nitrobenzene: Similar structure but with a bromo-substituted alkyl group.
Uniqueness
1-(2-Methylprop-1-enyl)-2-nitrobenzene is unique due to the presence of both a nitro group and a methylprop-1-enyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C10H11NO2 |
---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
1-(2-methylprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(2)7-9-5-3-4-6-10(9)11(12)13/h3-7H,1-2H3 |
InChI-Schlüssel |
XMGFCUOCBDYVCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.